5-(5-Chlorothiophen-2-YL)-1-methyl-1H-pyrazol-4-amine
Description
Properties
Molecular Formula |
C8H8ClN3S |
|---|---|
Molecular Weight |
213.69 g/mol |
IUPAC Name |
5-(5-chlorothiophen-2-yl)-1-methylpyrazol-4-amine |
InChI |
InChI=1S/C8H8ClN3S/c1-12-8(5(10)4-11-12)6-2-3-7(9)13-6/h2-4H,10H2,1H3 |
InChI Key |
IIHKHQMJBZHHHE-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=C(C=N1)N)C2=CC=C(S2)Cl |
Origin of Product |
United States |
Preparation Methods
Synthesis via β-Ketonitrile and Hydrazine Condensation
Step 1: Preparation of 5-chlorothiophen-2-yl-substituted β-ketonitrile
The β-ketonitrile precursor bearing the 5-chlorothiophen-2-yl group can be synthesized by functionalizing the chlorothiophene ring with a ketonitrile moiety. This can be achieved through bromination of 1-(5-chlorothiophen-2-yl)ethan-1-one followed by substitution reactions to introduce the nitrile group.
Step 2: Condensation with methylhydrazine
The β-ketonitrile intermediate is then reacted with methylhydrazine under reflux conditions to form the hydrazone intermediate. Cyclization occurs to yield the this compound product. The methyl group at the 1-position of the pyrazole is introduced by using methylhydrazine instead of hydrazine.
Methylation of 1H-Pyrazol-4-amine Derivatives
Reaction Conditions and Optimization
Research Discoveries and Applications
The condensation method using β-ketonitriles and hydrazines is highly versatile and amenable to combinatorial synthesis, facilitating the preparation of libraries of 5-aminopyrazoles with diverse heteroaryl substituents.
Density Functional Theory (DFT) studies have been applied to related pyrazole derivatives to understand reactivity and selectivity, which can guide optimization of reaction conditions for compounds like this compound.
Biological evaluations of chlorothiophene-containing heterocycles indicate significant enzyme inhibitory activities, such as 5-lipoxygenase inhibition, suggesting that the target compound may have potential pharmacological applications.
Summary Table of Key Synthetic Routes
Chemical Reactions Analysis
Types of Reactions
5-(5-Chlorothiophen-2-YL)-1-methyl-1H-pyrazol-4-amine can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The chlorine atom on the thiophene ring can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst are commonly used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide or thiourea under basic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted thiophenes depending on the nucleophile used.
Scientific Research Applications
5-(5-Chlorothiophen-2-YL)-1-methyl-1H-pyrazol-4-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and antiviral agent.
Industry: Utilized in the development of materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 5-(5-Chlorothiophen-2-YL)-1-methyl-1H-pyrazol-4-amine involves its interaction with specific molecular targets:
Comparison with Similar Compounds
Structural and Functional Group Variations
Pyrazole derivatives differ primarily in substituents on the aromatic rings, which influence electronic, steric, and solubility properties. Below is a comparative analysis of key analogs:
Table 1: Structural and Functional Comparison
Antimicrobial Activity
- Chlorothiophene analogs : The compound 5-(5-chlorothiophen-2-yl)-1-(2,4-dinitrophenyl)-3-(9H-fluoren-2-yl)-4,5-dihydro-1H-pyrazole () demonstrated strong antifungal activity, attributed to the chlorothiophene group’s electron-withdrawing effects and hydrophobic interactions with microbial membranes .
- Chlorophenyl analogs : Compounds like 3-(4-chlorophenyl)-1-methyl-1H-pyrazol-5-amine () show moderate activity, suggesting the chlorothiophene moiety may offer superior bioactivity compared to chlorophenyl groups .
Antioxidant Activity
- Thiophene-containing pyrazoles (e.g., ) exhibit higher radical scavenging activity than phenyl-substituted derivatives, likely due to sulfur’s redox-active nature .
Computational Insights
- Noncovalent interactions: The chlorothiophene group participates in stronger van der Waals and halogen bonding compared to phenyl groups, as revealed by electron density analysis (Multiwfn software) .
- Electronic effects : Density functional theory (DFT) studies suggest the thiophene ring lowers the HOMO-LUMO gap, increasing reactivity .
Biological Activity
5-(5-Chlorothiophen-2-YL)-1-methyl-1H-pyrazol-4-amine is a compound of interest in medicinal chemistry, particularly due to its potential as a thrombin inhibitor. This article explores its biological activity, synthesizing various research findings, case studies, and data tables to provide a comprehensive overview of its pharmacological properties.
Chemical Structure and Properties
The compound is characterized by the following molecular formula:
- Molecular Formula : CHClNS
- Molecular Weight : 213.69 g/mol
- CAS Number : 1510312-28-3
Its structure includes a pyrazole ring, a chlorothiophene moiety, and an amine functional group, which are crucial for its biological activity.
Biological Activity Overview
Research indicates that this compound exhibits significant inhibitory effects against thrombin, a key enzyme in the coagulation cascade. The mechanism of action involves serine trapping, where the compound forms a covalent bond with the serine residue in the active site of thrombin, leading to prolonged inhibition.
Thrombin Inhibition Studies
In vitro studies have shown that this compound demonstrates potent thrombin inhibition with varying IC values depending on structural modifications:
| Compound Variant | IC (nM) | Structural Features |
|---|---|---|
| This compound | 16 | Contains chlorothiophene moiety |
| 3-Pyridyl analog | 165 | Less potent than chlorothiophene variant |
| 3-Phenyl analog | 1300 | Significantly less active |
The presence of the chlorothiophene moiety enhances the binding affinity to thrombin compared to other substituents like phenyl or cyclohexyl groups, indicating the importance of this structural feature for biological activity .
The mechanism by which this compound inhibits thrombin involves:
- Covalent Bond Formation : The compound interacts with the catalytic serine residue (Ser195) in thrombin.
- Transient Inhibition : This interaction leads to a temporary inhibition of thrombin's catalytic activity, allowing for potential therapeutic applications in anticoagulation therapy.
Case Studies
Several studies have explored the efficacy of this compound in various biological contexts:
- Thrombin Inhibition : A study demonstrated that compounds with the chlorothiophene moiety showed significantly lower IC values compared to other structural variants, highlighting its importance in drug design for anticoagulants .
- Structural Activity Relationship (SAR) : Research has focused on modifying the pyrazole core and substituents to optimize thrombin inhibition. Variants with different substitutions were synthesized and tested for their biological activity, revealing patterns that guide further development .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
